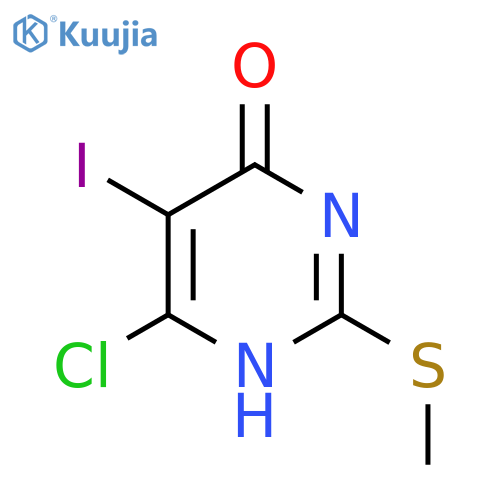Cas no 917895-50-2 (4(1H)-Pyrimidinone, 6-chloro-5-iodo-2-(methylthio)-)

917895-50-2 structure
商品名:4(1H)-Pyrimidinone, 6-chloro-5-iodo-2-(methylthio)-
CAS番号:917895-50-2
MF:C5H4ClIN2OS
メガワット:302.520530700684
MDL:MFCD26399055
CID:783054
PubChem ID:136168072
4(1H)-Pyrimidinone, 6-chloro-5-iodo-2-(methylthio)- 化学的及び物理的性質
名前と識別子
-
- 4(1H)-Pyrimidinone, 6-chloro-5-iodo-2-(methylthio)-
- 6-chloro-5-iodo-2-(methylthio)pyrimidin-4-ol
- 6-chloro-5-iodo-2-methylsulfanyl-1H-pyrimidin-4-one
- DTXSID40731881
- VFMFMAVBNDRHBE-UHFFFAOYSA-N
- SCHEMBL717500
- 6-Chloro-5-iodo-2-(methylthio)pyrimidin-4(3H)-one
- 6-Chloro-5-iodo-2-methylsulfanyl-pyrimidin-4-ol
- A1-06092
- 4-chloro-5-iodo-2-methylsulfanyl-1H-pyrimidin-6-one
- 6-Chloro-5-iodo-2-(methylthio)pyrimidin-4(1H)-one
- SB58631
- 6-Chloro-5-iodo-2-(methylsulfanyl)pyrimidin-4(1H)-one
- 4-chloro-6-hydroxy-5-iodo-2-methylthiopyrimidine
- 917895-50-2
-
- MDL: MFCD26399055
- インチ: InChI=1S/C5H4ClIN2OS/c1-11-5-8-3(6)2(7)4(10)9-5/h1H3,(H,8,9,10)
- InChIKey: VFMFMAVBNDRHBE-UHFFFAOYSA-N
- ほほえんだ: CSC1=NC(=C(C(=N1)O)I)Cl
計算された属性
- せいみつぶんしりょう: 301.87776g/mol
- どういたいしつりょう: 301.87776g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 263
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
4(1H)-Pyrimidinone, 6-chloro-5-iodo-2-(methylthio)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM529627-1g |
6-Chloro-5-iodo-2-(methylthio)pyrimidin-4(1H)-one |
917895-50-2 | 97% | 1g |
$665 | 2024-07-20 | |
| Crysdot LLC | CD11016379-1g |
6-Chloro-5-iodo-2-(methylthio)pyrimidin-4(1H)-one |
917895-50-2 | 97% | 1g |
$677 | 2024-07-19 | |
| Matrix Scientific | 178969-2.500g |
6-Chloro-5-iodo-2-methylsulfanyl-pyrimidin-4-ol, 95% |
917895-50-2 | 95% | 2.500g |
$1403.00 | 2023-09-06 |
4(1H)-Pyrimidinone, 6-chloro-5-iodo-2-(methylthio)- 関連文献
-
Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
-
Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
-
Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
-
Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
917895-50-2 (4(1H)-Pyrimidinone, 6-chloro-5-iodo-2-(methylthio)-) 関連製品
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)
- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)
- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)
- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)
- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
